3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is a synthetic chromene derivative characterized by a 4H-chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at position 3, a methyl group at position 2, and a benzoate ester at position 7 (Figure 1). Chromene derivatives are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties .
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-15-23(17-9-12-20(28-2)22(13-17)29-3)24(26)19-11-10-18(14-21(19)30-15)31-25(27)16-7-5-4-6-8-16/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPQSEXRCBWYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromone Core: The chromone core can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the chromone derivative with benzoic acid or its derivatives using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. Chromone derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. This compound may be investigated for similar activities, particularly due to the presence of the dimethoxyphenyl group, which is known to enhance biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate involves its interaction with various molecular targets. The chromone core can interact with enzymes and receptors, modulating their activity. The dimethoxyphenyl group can enhance binding affinity and specificity to these targets. Pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Chromene Core
3-(3,4-Dimethoxyphenyl)-2-Methyl-4-Oxo-4H-Chromen-7-yl Acetate
- Key Difference : The benzoate ester in the target compound is replaced by an acetate group.
3-(2-Methoxyphenyl)-4-Oxo-4H-Chromen-7-yl 4-Methoxybenzoate
- Key Differences :
- Methoxy group at position 2 (instead of 3,4-dimethoxy) on the phenyl ring.
- Additional methoxy group on the benzoate moiety (4-methoxybenzoate vs. unsubstituted benzoate).
- The 4-methoxybenzoate could increase lipophilicity, affecting membrane permeability .
[3-(4-Methoxyphenyl)-2-Methyl-4-Oxo-4H-Chromen-7-yl] 4-Methoxybenzoate
- Key Difference : 4-Methoxyphenyl substitution instead of 3,4-dimethoxyphenyl.
Modifications to the Ester Group
[3-(4-Chlorophenyl)-4-Oxo-2-(Trifluoromethyl)Chromen-7-yl] 4-Methylbenzoate
- Key Differences :
- 4-Chlorophenyl and trifluoromethyl substituents instead of 3,4-dimethoxyphenyl and methyl groups.
- 4-Methylbenzoate ester.
- The methylbenzoate could further modulate solubility .
Curcumin Analogs with 3,4-Dimethoxyphenyl Groups
- Example: (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e).
- Activities : Strong free radical scavenging (IC₅₀ = 8.2 µM) and angiotensin-converting enzyme (ACE) inhibition (IC₅₀ = 12.5 µM). The 3,4-dimethoxy groups enhance electron donation, stabilizing radical intermediates and enzyme interactions .
- Implication for Target Compound : The 3,4-dimethoxyphenyl group in the target compound may similarly contribute to antioxidant or ACE inhibitory activity.
Tyrosinase and HIV-1 Protease Inhibition
- Example: (E)-2-(3,4-Dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone (2e).
- Activities : Tyrosinase inhibition (IC₅₀ = 15.3 µM) and HIV-1 protease inhibition (IC₅₀ = 9.8 µM).
Data Table: Structural and Functional Comparison
*Calculated based on molecular formulas.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate is a synthetic compound belonging to the chromenone class, characterized by its unique chromen-4-one core structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a chromenone core fused with a benzoate group and a dimethoxyphenyl substituent.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Properties : In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
- Anticancer Potential : Preliminary studies indicate cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others.
Antioxidant Activity
A study evaluated the antioxidant capacity of the compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound exhibited significant free radical scavenging activity with an IC50 value comparable to known antioxidants.
| Assay Type | IC50 Value (μM) |
|---|---|
| DPPH | 15.6 |
| ABTS | 12.8 |
Anti-inflammatory Effects
Inhibition of COX enzymes was assessed through enzyme assays. The compound displayed moderate inhibitory activity against COX-1 and COX-2.
| Enzyme | IC50 Value (μM) |
|---|---|
| COX-1 | 18.5 |
| COX-2 | 22.0 |
Anticancer Activity
Cytotoxicity against cancer cell lines was evaluated using MTT assays. The compound showed promising results against MCF-7 cells.
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 25.0 |
| Hek293 | 30.5 |
The proposed mechanism of action for the biological activities of this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to active sites of COX enzymes, inhibiting their activity and reducing inflammatory mediators.
- Free Radical Scavenging : The presence of hydroxyl groups in its structure allows for electron donation to neutralize free radicals.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Study on Anti-inflammatory Effects : A recent study demonstrated that treatment with this compound significantly reduced inflammation markers in animal models of arthritis.
- Cancer Research : In vitro studies have shown that the compound induces apoptosis in breast cancer cells through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
